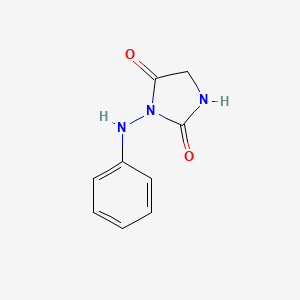

3-Anilinoimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

3019-33-8 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-anilinoimidazolidine-2,4-dione |

InChI |

InChI=1S/C9H9N3O2/c13-8-6-10-9(14)12(8)11-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,10,14) |

InChI Key |

SVVSNFUAOGDDMG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)N1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformation Studies of the 3 Anilinoimidazolidine 2,4 Dione System

Electrophilic Aromatic Substitution Reactions on the Anilino Moiety

The anilino group of 3-anilinoimidazolidine-2,4-dione is susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The specific electrophile and reaction conditions determine the nature of the resulting substituted product. libretexts.org Common EAS reactions include halogenation, nitration, and sulfonation. libretexts.orglumenlearning.commasterorganicchemistry.com

The mechanism of EAS typically involves two steps: the formation of a positively charged intermediate called a benzenonium ion, followed by the removal of a proton to restore the aromaticity of the ring. libretexts.org The presence of a catalyst, often a Lewis or Brønsted acid, is frequently required to generate a sufficiently strong electrophile to initiate the reaction. lumenlearning.commasterorganicchemistry.com For instance, in the bromination of benzene, a Lewis acid like iron(III) bromide (FeBr₃) is used to activate the bromine molecule. lumenlearning.com

The directing effects of substituents already present on the benzene ring play a crucial role in determining the position of the incoming electrophile. For instance, an alkyl group typically directs incoming electrophiles to the ortho and para positions. youtube.com

Nucleophilic Addition and Substitution Reactions at the Imidazolidine-2,4-dione Ring

The carbonyl groups at the C-2 and C-4 positions of the imidazolidine-2,4-dione ring are electrophilic and can undergo nucleophilic attack. These reactions are fundamental to the chemical behavior of this heterocyclic system. The nature of the nucleophile and the reaction conditions dictate whether the reaction proceeds as an addition or a substitution.

One of the key reactions at the imidazolidine-2,4-dione ring is nucleophilic addition. The aza-Michael addition, for example, involves the 1,4-conjugated addition of a nitrogen-centered nucleophile to an electron-deficient alkene. researchgate.net This reaction is a powerful tool for forming carbon-nitrogen bonds and has been extensively studied with various Michael donors and acceptors. researchgate.net

Ring-Opening and Rearrangement Pathways of the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions often involve nucleophilic attack at one of the carbonyl carbons, leading to the cleavage of a carbon-nitrogen bond within the ring. The stability of the ring and its susceptibility to opening are influenced by the substituents on the ring and the nature of the attacking nucleophile.

Rearrangement reactions of the imidazolidine-2,4-dione core are less common but can occur, particularly when initiated by the formation of an unstable intermediate. For instance, carbocation intermediates formed during certain reactions can be prone to rearrangement to form a more stable carbocation. However, the benzenonium ion intermediate in electrophilic aromatic substitution is stabilized by resonance and is not typically subject to rearrangement. libretexts.orglumenlearning.com

Derivatization Strategies for Enhancing Molecular Complexity

The 3-anilinoimidazolidine-2,4-dione system provides a versatile scaffold for the synthesis of more complex molecules through various derivatization strategies. These strategies focus on functionalizing the nitrogen atoms, substituting at the C-5 position, and introducing spiro centers.

Functionalization at Nitrogen Atoms (N-1, N-3)

The nitrogen atoms at the N-1 and N-3 positions of the imidazolidine-2,4-dione ring are nucleophilic and can be functionalized through reactions such as alkylation and acylation. mdpi.com The N-3 position, in particular, is often targeted for substitution to introduce diverse functionalities. The synthesis of N-3 substituted imidazolidines is a common strategy in the development of new pharmaceutical compounds. mdpi.com For example, 3-amino-5,5-diphenylimidazolidine-2,4-dione (B73431) can be synthesized from 5,5-diphenylhydantoin and hydrazine (B178648) hydrate. nih.gov

Substitution at the C-5 Position of the Dione Ring

The C-5 position of the imidazolidine-2,4-dione ring is another key site for derivatization. mdpi.com Substitution at this position can be achieved through various reactions, including condensation with aldehydes to form 5-arylidene derivatives. nih.gov The Knoevenagel condensation, for instance, is a widely used method for introducing substituents at the C-5 position of related heterocyclic systems like thiazolidine-2,4-dione. nih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Thiazolidine-2,4-dione | 3-Methoxy-4-hydroxybenzaldehyde | 5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dione | 70 |

| Thiazolidine-2,4-dione | 3-Nitrobenzaldehyde | 5-(3-Nitro-arylidene)-thiazolidine-2,4-dione | 80 |

| Thiazolidine-2,4-dione | 3-Chlorobenzaldehyde | 5-(3-Chloro-arylidene)-thiazolidine-2,4-dione | 54 |

Introduction of Spiro Centers

The introduction of spiro centers at the C-5 position of the imidazolidine-2,4-dione ring leads to the formation of spirocyclic compounds with unique three-dimensional structures. These spiro compounds are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov The synthesis of spiro-thiazolidinones, for example, can be achieved through multicomponent reactions involving an isatin, an aromatic amine, and mercaptoacetic acid. researchgate.net Another approach involves the oxidative cyclization of thiosemicarbazones to form spiro-1,2,4-triazole-3-thiones. arkat-usa.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Isatin | Aromatic Amine | Mercaptoacetic Acid | Spiro[indoline-3,2'-thiazolidine]-2,4'-dione |

| N-cycloalkylidene hydrazinecarbothioamides | Benzoquinone/Naphthoquinone derivatives | Spiro-1,2,4-triazole-3-thiones |

Advanced Spectroscopic and Structural Elucidation of 3 Anilinoimidazolidine 2,4 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationresearchgate.nethmdb.canih.govnih.govnih.gov

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For 3-anilinoimidazolidine-2,4-dione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysisresearchgate.nethmdb.canih.govnih.gov

¹H NMR spectroscopy provides information on the number of different types of protons and their electronic environments. In a typical ¹H NMR spectrum of a 3-anilinoimidazolidine-2,4-dione derivative, distinct signals corresponding to the protons of the imidazolidine-2,4-dione ring, the anilino substituent, and any other functional groups can be observed.

The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the aromatic ring of the anilino group typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The N-H protons of the imidazolidine (B613845) ring and the anilino group are often observed as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The methylene (B1212753) protons (CH₂) of the imidazolidine ring would exhibit characteristic signals, with their multiplicity depending on the substitution pattern.

Table 1: Representative ¹H NMR Chemical Shift Ranges for 3-Anilinoimidazolidine-2,4-dione Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Imidazolidine N-H | 8.0 - 11.0 | Broad Singlet |

| Anilino N-H | 5.0 - 9.0 | Broad Singlet |

| Imidazolidine CH₂ | 3.5 - 4.5 | Singlet or Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the anilino ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigationsresearchgate.netnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbons (C=O) of the imidazolidine-2,4-dione ring are particularly characteristic, appearing at low field (δ 150-180 ppm) due to the strong deshielding effect of the oxygen atoms. The aromatic carbons of the anilino group give rise to a set of signals in the δ 110-150 ppm region.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 3-Anilinoimidazolidine-2,4-dione Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| C=O (Imidazolidine) | 150 - 180 |

| Aromatic C (Substituted) | 130 - 150 |

| Aromatic C-H | 110 - 130 |

| Imidazolidine C-N | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-anilinoimidazolidine-2,4-dione, COSY spectra would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C). An HMQC or HSQC spectrum would link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular structure by identifying long-range connectivities. For example, it can show correlations between the anilino protons and the carbons of the imidazolidine ring, confirming the point of attachment. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netnih.govchemguide.co.uk

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-anilinoimidazolidine-2,4-dione exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum are the strong absorption bands due to the stretching vibrations of the two carbonyl (C=O) groups in the imidazolidine-2,4-dione ring, typically appearing in the region of 1700-1800 cm⁻¹. The N-H stretching vibrations of the imide and anilino groups are observed as bands in the range of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 3-Anilinoimidazolidine-2,4-dione

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Imide & Anilino) | 3100 - 3400 | Medium to Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| C=O Stretching (Imidazolidine) | 1700 - 1800 | Strong |

| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisresearchgate.netchemguide.co.uk

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the structure. In the mass spectrum of 3-anilinoimidazolidine-2,4-dione, the molecular ion peak (M⁺) would correspond to the molecular weight of the specific derivative.

The fragmentation of the molecular ion can provide structural clues. Common fragmentation pathways for this class of compounds may involve the cleavage of the bond between the anilino nitrogen and the imidazolidine ring, leading to the formation of an anilinyl radical or cation and an imidazolidine-2,4-dione fragment. Other fragmentations could involve the loss of CO or other small neutral molecules from the heterocyclic ring. libretexts.org

Table 4: Potential Key Fragments in the Mass Spectrum of 3-Anilinoimidazolidine-2,4-dione

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - C₆H₅NH]⁺ | Loss of anilino group |

| [C₆H₅NH₂]⁺ | Anilino cation |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - HNCO]⁺ | Loss of isocyanic acid |

X-ray Crystallography for Solid-State Structural Determinationbiointerfaceresearch.com

Table 5: Illustrative Crystallographic Parameters for a Hypothetical 3-Anilinoimidazolidine-2,4-dione Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Dihedral Angle (Phenyl-Imidazolidine) | e.g., 45° |

| Hydrogen Bond Distances (Å) | e.g., N-H···O |

Computational Chemistry and Theoretical Investigations of 3 Anilinoimidazolidine 2,4 Dione

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of molecules. These methods provide insights into the geometry, stability, and reactivity of compounds like 3-Anilinoimidazolidine-2,4-dione. While specific DFT studies on 3-Anilinoimidazolidine-2,4-dione are not extensively available in the reviewed literature, the principles can be understood from studies on analogous structures such as N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl] and various thiazolidine-2,4-dione and indazole derivatives. nih.govrsc.org For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to optimize molecular geometries and analyze electronic properties. nih.gov

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. rsc.org

A hypothetical representation of HOMO and LUMO for 3-Anilinoimidazolidine-2,4-dione would likely show the HOMO localized on the electron-rich anilino moiety, while the LUMO might be distributed over the electron-deficient imidazolidine-2,4-dione ring.

Table 1: Hypothetical Frontier Molecular Orbital Characteristics of 3-Anilinoimidazolidine-2,4-dione

| Molecular Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Anilino group (phenyl ring and amino nitrogen) | Site for electrophilic attack |

| LUMO | Imidazolidine-2,4-dione ring (carbonyl groups) | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and spectral properties |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. These maps use a color scale to indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. Green and yellow indicate regions of intermediate potential. MEP maps are useful for predicting sites of electrophilic and nucleophilic attack.

For 3-Anilinoimidazolidine-2,4-dione, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. The hydrogen atom of the anilino group and potentially the hydrogens on the phenyl ring would likely exhibit positive potential, indicating sites for nucleophilic interaction. Studies on similar molecules, like thiazolidine-2,4-dione derivatives, have utilized MEP maps to identify these reactive sites. nih.gov

Tautomeric Equilibria and Stability Studies

Tautomerism is a key consideration for molecules like 3-Anilinoimidazolidine-2,4-dione, which contains amide and carbonyl functionalities. The imidazolidine-2,4-dione ring can potentially exist in keto-enol and amide-imidic acid tautomeric forms. Computational methods, such as DFT, can be employed to calculate the relative energies of these tautomers and the transition states connecting them, thereby predicting their relative stabilities and the feasibility of interconversion.

Studies on related systems, such as 3-phenyl-2,4-pentanedione, have used DFT to investigate keto-enol tautomerism in both the gas phase and in different solvents. researchgate.netorientjchem.org These studies have shown that the relative stability of tautomers can be significantly influenced by the surrounding medium. researchgate.netorientjchem.org For 3-Anilinoimidazolidine-2,4-dione, the equilibrium between the diketo form and its possible enol or imidic acid tautomers would be crucial for its chemical behavior and biological activity. The presence of the anilino substituent would also influence the electronic landscape and thus the tautomeric preferences.

Conformational Analysis and Energy Minimization

The three-dimensional structure of 3-Anilinoimidazolidine-2,4-dione is not rigid. Rotation around the single bond connecting the anilino nitrogen to the imidazolidine (B613845) ring, as well as the conformation of the phenyl ring, can lead to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational techniques, such as systematic conformational searches followed by energy minimization using molecular mechanics or quantum chemical methods, are employed for this purpose. The resulting potential energy surface provides a detailed picture of the molecule's flexibility and preferred shapes. For instance, in a study of 3-amino-5,5-diphenylimidazolidine-2,4-dione (B73431), X-ray crystallography revealed two independent molecules in the asymmetric unit with different dihedral angles between the phenyl groups and the five-membered ring, highlighting the conformational flexibility. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations have been used to study the inhibitory mechanism of imidazolidine-2,4-dione derivatives on proteins like protein tyrosine phosphatase 1B (PTP1B). nih.gov These simulations can reveal how the ligand binds to the active site and how its conformation changes over time, as well as the stability of the protein-ligand complex. For 3-Anilinoimidazolidine-2,4-dione, MD simulations could be used to study its behavior in solution, its interactions with a biological target, and to understand the dynamic aspects of its conformational flexibility.

In Silico Ligand-Target Interaction Prediction (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. It is a crucial tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

While specific docking studies for 3-Anilinoimidazolidine-2,4-dione were not found in the reviewed literature, numerous studies have performed docking for related imidazolidine-2,4-dione and thiazolidine-4-one derivatives against various biological targets. benthamdirect.comnih.gov For example, derivatives of imidazolidine-2,4-dione have been docked into the active site of PTP1B to understand their inhibitory mechanism. nih.gov Similarly, thiazolidine-4-one analogues have been docked against the LGI1 LRR domain, a target for anticonvulsant activity. benthamdirect.com

A typical molecular docking study involves preparing the 3D structures of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. The results are often presented as a docking score, which estimates the binding affinity, and a visualization of the predicted binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts.

Table 2: Representative Molecular Docking Parameters from a Study on a Related Imidazolone (B8795221) Derivative

| Parameter | Value/Description | Reference |

| Target Protein | 4MAN | nih.gov |

| Docking Score | -5.88 | nih.gov |

| MMGBSA ΔG Bind | -52.13 kcal/mol | nih.gov |

| Key Interacting Residues | Not specified in abstract | nih.gov |

This table is for illustrative purposes and shows data for a different imidazolone derivative to demonstrate the type of information obtained from docking studies.

For 3-Anilinoimidazolidine-2,4-dione, molecular docking could be used to predict its binding affinity and mode of interaction with various potential protein targets, thereby guiding the design of new derivatives with improved biological activity.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Currently, there is a lack of specific studies detailing the binding modes and affinities of 3-Anilinoimidazolidine-2,4-dione with biological macromolecules. Research in this area would typically involve molecular docking simulations to predict how the compound orients itself within the binding site of a protein target. These studies are crucial for understanding the potential mechanism of action and for structure-based drug design. The absence of such data for 3-Anilinoimidazolidine-2,4-dione indicates a significant gap in the understanding of its potential biological activity.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Prediction of Molecular Properties for Research Design (e.g., Blood-Brain Barrier Penetration, CYP Inhibition, computational aspects only)

Computational tools are frequently used to predict the pharmacokinetic properties of drug candidates, including their ability to cross the blood-brain barrier (BBB) and their potential to inhibit cytochrome P450 (CYP) enzymes. However, specific computational predictions for 3-Anilinoimidazolidine-2,4-dione are not reported in the available research.

Predictive models for BBB penetration often rely on parameters such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Similarly, computational models for CYP inhibition assess the likelihood of a compound to interfere with the metabolism of other drugs. The absence of published predictions for 3-Anilinoimidazolidine-2,4-dione means that its potential for central nervous system activity or drug-drug interactions has not been computationally vetted.

A summary of the types of computational predictions that would be relevant for 3-Anilinoimidazolidine-2,4-dione is presented in the table below, though specific values for this compound are not available from existing research.

| Predicted Property | Computational Methodologies | Importance in Research Design |

| Blood-Brain Barrier Penetration | Calculation of LogP, PSA, molecular weight, hydrogen bond count | Assesses potential for CNS activity |

| CYP Enzyme Inhibition | Pharmacophore modeling, machine learning models | Predicts potential for drug-drug interactions |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazolidine 2,4 Dione Derivatives

Impact of Substitution on the Anilino Moiety on Molecular Interactions

The anilino group at the N-3 position of the imidazolidine-2,4-dione core provides a crucial site for modification, allowing for the fine-tuning of the molecule's properties through the introduction of various substituents on the phenyl ring. These substitutions can profoundly influence the compound's interaction with its biological target via electronic and steric effects. While direct SAR studies on 3-anilinoimidazolidine-2,4-dione are not extensively documented in the reviewed literature, principles can be derived from analogous N-aryl systems, such as anthranilic acid derivatives (fenamates). pharmacy180.com

The electronic nature of substituents on the anilino phenyl ring can alter the electron density of the entire moiety, affecting key molecular interactions such as hydrogen bonding and aromatic interactions (e.g., π-π stacking or cation-π).

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups decrease the electron density on the aromatic ring and can increase the acidity of the N-H proton if present. In analogous N-aryl systems, the position of these groups is critical. For instance, in some anti-inflammatory agents, a trifluoromethyl (-CF₃) group at the meta-position (3') of the N-aryl ring confers potent activity. pharmacy180.com The introduction of EWGs can enhance interactions with electron-rich pockets in a target protein.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) increase the electron density of the phenyl ring. This can strengthen cation-π interactions where the ring interacts with a positively charged residue on a receptor. In studies of related N-aryl compounds, the activity associated with EDGs can vary significantly with their position on the ring. pharmacy180.com For example, in some contexts, a methoxy group at the 5-position of an N-linked ring was found to be favorable. pharmacy180.com

The following table summarizes the general electronic effects of common substituents.

| Substituent | Example | Electronic Effect | Potential Impact on Interaction |

| Halogen | -Cl, -F | Electron-withdrawing (inductive), Weakly donating (resonance) | Can form halogen bonds, alter pKa |

| Nitro | -NO₂ | Strongly electron-withdrawing | Potent H-bond acceptor, increases acidity of nearby protons |

| Cyano | -CN | Strongly electron-withdrawing | Linear geometry, potential H-bond acceptor |

| Methyl | -CH₃ | Weakly electron-donating | Increases lipophilicity, can engage in hydrophobic interactions |

| Methoxy | -OCH₃ | Electron-donating (resonance), Electron-withdrawing (inductive) | H-bond acceptor, can influence conformation |

Steric Bulk: Large substituents can cause steric hindrance, preventing the molecule from fitting into a confined binding site. Conversely, they can also be used to promote a specific, biologically active conformation by restricting bond rotation between the anilino ring and the hydantoin (B18101) core. This can improve binding affinity and selectivity.

Positional Isomerism: The location of the substituent (ortho, meta, or para) has a profound impact on activity. In many N-aryl derivatives, substitution at the ortho-position can force the aromatic ring to twist out of planarity with the rest of the molecule, which can be either beneficial or detrimental to activity depending on the target's topology. In studies of fenamates, disubstitution at the 2' and 3' positions of the N-aryl ring was found to be effective. pharmacy180.com This highlights that a non-coplanar arrangement is often essential for the biological activity of N-aryl compounds.

Role of Modifications at the Imidazolidine-2,4-dione Core on Molecular Recognition

The imidazolidine-2,4-dione (hydantoin) core is rich in functionality, possessing two carbonyl groups (hydrogen bond acceptors) and potentially two N-H groups (hydrogen bond donors), making it a versatile scaffold for establishing interactions with biological targets. nih.gov Modifications to this core are a cornerstone of its SAR.

Substitution at N-1: Alkylation or arylation at the N-1 position removes a hydrogen bond donor, which can be used to probe the necessity of this interaction for binding. This position can also be used to attach larger groups to explore other regions of a binding pocket.

Substitution at C-5: The C-5 position is the most commonly modified site. Introducing one or two substituents at this position can significantly impact potency and selectivity. Often, a spirocyclic system is created at C-5, which can rigidly orient substituents into a defined space, enhancing affinity. researchgate.net For example, spiro-hydantoin derivatives have been developed as potent aldose reductase inhibitors. nih.gov The nature of the C-5 substituent is key; often, an acidic moiety or a group capable of hydrophobic interactions is required for activity.

Bioisosteric Replacement of Carbonyl Groups: One of the carbonyl oxygens can be replaced with sulfur to form a 2-thiohydantoin (B1682308) or 4-thiohydantoin. This modification alters the electronic properties and hydrogen-bonding capacity of the core, sometimes leading to enhanced activity or altered selectivity. nih.govrsc.org For instance, thiohydantoins have been explored as novel anticancer agents. nih.gov

The following table details SAR findings for modifications on the hydantoin core from various studies.

| Modification Site | Type of Modification | Resulting Structure | Observed Biological Impact | Reference |

| C-5 | Spiro-cyclization | Spiro-hydantoin | Created potent and selective aldose reductase inhibitors. | nih.gov |

| C-5 | Indolylmethylene substitution | 5-(3-indolylmethylene) hydantoin | Useful intermediates for tryptophan synthesis, indicating functional tolerance. | researchgate.net |

| N-3 | Hybridization with pyrazoline | Pyrazoline-hydantoin hybrid | Resulted in potent anti-cancer agents, superior to related scaffolds. | nih.gov |

| C-2 Carbonyl | Replacement with Sulfur | 2-Thiohydantoin | Investigated as anticancer agents with distinct SAR from hydantoins. | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For imidazolidine-2,4-dione derivatives, pharmacophore models serve as powerful blueprints for designing new, potent compounds. nih.gov

A typical pharmacophore model derived from a series of active hydantoin-based inhibitors might include:

One or two hydrogen bond acceptor features from the core carbonyl oxygens.

A hydrogen bond donor feature from one of the ring nitrogens.

A hydrophobic/aromatic region corresponding to the anilino moiety or a substituent at the C-5 position.

A study that hybridized a pyrazoline scaffold with an imidazolidine-2,4-dione moiety successfully developed potent anticancer agents. nih.gov This "pharmacophore hybridization" approach combines the key features of two different active scaffolds into a single molecule. The resulting model confirmed the importance of the hydantoin ring for activity, as it proved superior to a similar hybrid containing a pyrrolidine-2,5-dione moiety. nih.gov Such models are instrumental in virtual screening campaigns to identify novel hits from large compound libraries. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Imidazolidine-2,4-dione Analogs

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. benthamscience.com

Scaffold Hopping: This involves replacing the entire imidazolidine-2,4-dione core with a structurally different scaffold that maintains the crucial 3D arrangement of key interaction features. For example, research on aldose reductase inhibitors demonstrated that the hydantoin ring could be successfully replaced by a spiro hydroxy acetic acid moiety, which maintained the critical anionic and aromatic features, leading to compounds with excellent in vivo activity and a better side-effect profile. nih.gov

Bioisosteric Replacements: This strategy involves the substitution of specific atoms or groups within the molecule with others that have similar physicochemical properties.

Ring Bioisosteres: The imidazolidine-2,4-dione ring itself is a bioisostere of other acidic heterocycles like thiazolidine-2,4-dione.

Functional Group Bioisosteres: As mentioned, replacing a carbonyl (C=O) with a thiocarbonyl (C=S) to create a thiohydantoin is a classic bioisosteric replacement. nih.govrsc.org Similarly, the anilino-NH- group could potentially be replaced by other linkers like -O-, -S-, or -CH₂-, although this would significantly alter the molecule's properties and would need to be evaluated on a case-by-case basis. pharmacy180.com The replacement of hydrogen with fluorine is another common strategy used to block metabolic oxidation or modulate pKa. cambridgemedchemconsulting.com

Rational Design Strategies for Targeted Molecular Probes

A molecular probe is a specialized molecule, often derived from a known bioactive scaffold, designed to identify, visualize, or quantify a biological target. The rational design of a probe based on the 3-anilinoimidazolidine-2,4-dione scaffold would leverage the SAR data to append a reporter tag (like a fluorophore) or a reactive group without disrupting the key interactions required for target binding. nih.gov

Key design strategies include:

Identifying a Non-Essential Position: Based on SAR studies, a position on the scaffold that can be modified with minimal loss of affinity is identified. This is often a "vector," a site pointing away from the primary binding interactions and towards the solvent-exposed region. For the 3-anilinoimidazolidine-2,4-dione scaffold, this might be the para-position of the anilino ring or a substituent on the N-1 atom of the hydantoin core.

Linker Insertion: A flexible linker (e.g., an alkyl chain) is often inserted between the scaffold and the reporter tag to ensure that the tag does not sterically interfere with target binding.

Choice of Reporter: The choice of tag depends on the application. For fluorescent probes used in cellular imaging, a small, bright, and photostable fluorophore is attached. rsc.org For target identification studies, a photo-affinity label (e.g., an azide (B81097) or diazirine) or a chemically reactive group (e.g., an alkyne for click chemistry) might be incorporated.

By combining detailed SAR knowledge with the principles of probe design, the 3-anilinoimidazolidine-2,4-dione scaffold can be converted into a powerful tool for chemical biology research. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro and in Silico of Imidazolidine 2,4 Dione Derivatives

Enzyme Inhibition Studies

Imidazolidine-2,4-dione derivatives have been extensively studied as inhibitors of several key enzymes implicated in various diseases. These studies have provided valuable insights into their structure-activity relationships and mechanisms of action.

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are crucial for understanding how an inhibitor interacts with its target enzyme. For imidazolidine-2,4-dione derivatives, these analyses have revealed different modes of inhibition.

For instance, in the context of Lymphoid-Specific Tyrosine Phosphatase (Lyp), a key regulator of T-cell receptor signaling, certain cinnamic acid-based imidazolidine-2,4-dione derivatives have been identified as competitive inhibitors. nih.gov One of the most potent compounds in this series, inhibitor 9r, was found to bind reversibly to Lyp with a Ki value of 1.09 μM. nih.gov Competitive inhibition implies that the inhibitor directly competes with the substrate for binding to the active site of the enzyme. nih.gov

In studies targeting aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP1B), enzymes involved in diabetic complications, different kinetic profiles have been observed for thiazolidinone derivatives, which share structural similarities with imidazolidine-2,4-diones. mdpi.com Some derivatives were identified as mixed inhibitors of AR, while others behaved as uncompetitive inhibitors. mdpi.com An uncompetitive inhibitor binds to the enzyme-substrate complex, whereas a mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov These findings, supported by docking experiments, provide a rationale for the observed inhibition mechanisms. mdpi.com

Specificity and Selectivity Profiling

A critical aspect of drug development is ensuring that a compound selectively inhibits its intended target to minimize off-target effects. Research on imidazolidine-2,4-dione derivatives has addressed this by profiling their selectivity against other related enzymes.

In the case of Lyp inhibitors, a highly potent derivative, 9r, demonstrated better selectivity over other phosphatases when compared to a known Lyp inhibitor. nih.gov This selectivity is crucial for developing targeted therapies for autoimmune diseases. The design of selective inhibitors often takes advantage of the fact that allosteric sites, which are binding sites other than the active site, are less conserved across protein families compared to the highly conserved active sites. nih.gov

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, imidazolidine-2,4-dione derivatives have been investigated for their ability to bind to and modulate the activity of various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors.

Binding Affinity Determination and Ligand Efficiency

The affinity with which a ligand binds to its receptor is a key determinant of its potency. Studies on 1,3,5-triphenylimidazolidine-2,4-dione derivatives have demonstrated their significant affinity and selectivity for the human CB1 cannabinoid receptor. nih.gov Specifically, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and its bromo-analogue were reported to have the highest affinity for the human CB1 receptor among the imidazolidine-2,4-dione derivatives known at the time. nih.gov A [35S]-GTPγS binding assay further revealed that these compounds act as inverse agonists at the CB1 receptor. nih.gov

Ligand efficiency (LE) is a metric used to evaluate the binding efficiency of a compound in relation to its size. It is a valuable tool in drug design for optimizing both potency and molecular properties. nih.gov

Allosteric Modulation and Orthosteric Site Interactions

Ligands can interact with receptors at either the primary binding site (orthosteric site) or at a secondary site (allosteric site). Orthosteric drugs directly compete with the endogenous ligand, often leading to complete blockage of the receptor's activity. nih.gov In contrast, allosteric modulators bind to a different site, causing a conformational change that can modulate the receptor's activity without completely blocking it. nih.gov This can offer a more nuanced therapeutic effect and potentially fewer side effects. nih.gov

The interaction of ligands with both orthosteric and allosteric sites can be complex. For example, studies on muscarinic M2 receptors have used radioligand binding assays to directly measure the affinities of allosteric ligands and their modulation of orthosteric ligand binding. nih.gov These investigations are consistent with the allosteric ternary complex model, which describes the interactions between the receptor, an orthosteric ligand, and an allosteric modulator. nih.gov

Cellular Pathway Investigations in Model Systems (In Vitro)

To understand the physiological effects of imidazolidine-2,4-dione derivatives, their impact on cellular pathways is investigated in various in-vitro model systems.

Derivatives of imidazolidine-2,4-dione have been shown to regulate the T-cell receptor (TCR) associated signaling pathway in Jurkat T cells, a human T-lymphocyte cell line. nih.gov Specifically, a potent Lyp inhibitor was able to modulate this pathway, highlighting its potential in the context of autoimmune diseases. nih.gov

In the realm of cancer research, thiazolidine-2,4-dione derivatives, which are structurally related to the focus compound, have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, in in-vitro models. nih.gov They achieve this by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and reducing the synthesis of VEGF. nih.gov Some of these compounds have also been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. researchgate.net

Furthermore, the endocannabinoid system and its interaction with peroxisome proliferator-activated receptors (PPARs) have been a focus of investigation. mdpi.com Synthetic cannabinoids have been shown to activate PPARγ, and this dual modulation of CB receptors and PPARs is being explored for its therapeutic potential in various diseases, including neurodegenerative disorders and cancer. mdpi.comnih.gov For instance, in a model of Alzheimer's disease, the neuroprotective effects of a synthetic cannabinoid were inhibited by antagonists of both CB receptors and PPARγ. nih.gov

The table below summarizes the inhibitory activities of selected imidazolidine-2,4-dione and related derivatives against various enzymes.

| Compound/Derivative Class | Target Enzyme | IC50 / Ki | Inhibition Type | Reference |

| Cinnamic acids-based imidazolidine-2,4-dione (9r) | Lymphoid-Specific Tyrosine Phosphatase (Lyp) | Ki = 1.09 μM | Competitive | nih.gov |

| Thiazolidine-2,4-dione derivative (22) | VEGFR-2 | IC50 = 0.079 μM | Not Specified | nih.gov |

| 3-Ethylaniline hybrid imino-thiazolidinone (6e) | Carbonic Anhydrase II | IC50 = 1.545 ± 0.016 µM | Not Specified | nih.gov |

| 3-(5-Arylidene-4-oxothiazolidin-3-yl)propanoic acid (4f) | Aldose Reductase (AR) / PTP1B | Low micromolar | Uncompetitive (AR) | mdpi.com |

The following table outlines the receptor binding affinities of certain imidazolidine-2,4-dione and related compounds.

| Compound | Target Receptor | Affinity (EC50 / Other) | Functional Activity | Reference |

| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | Human CB1 Cannabinoid Receptor | High Affinity | Inverse Agonist | nih.gov |

| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | Human CB1 Cannabinoid Receptor | High Affinity | Inverse Agonist | nih.gov |

| Cannabigerol (CBG) | PPARγ | EC50 = 12.7 μM | Agonist | researchgate.net |

| Cannabidiol (CBD) | PPARγ | EC50 = 20.1 μM | Agonist | researchgate.net |

| Δ9-Tetrahydrocannabinol (Δ9-THC) | PPARγ | EC50 = 21.2 μM | Agonist | researchgate.net |

Analysis of Effects on Cellular Proliferation and Viability

No studies reporting the in vitro effects of 3-Anilinoimidazolidine-2,4-dione on the proliferation and viability of specific cell lines were identified. Data regarding its half-maximal inhibitory concentration (IC₅₀) or its impact on cell growth curves are not available in the public domain.

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Progression Modulation

There is no available research on whether 3-Anilinoimidazolidine-2,4-dione induces apoptosis or modulates cell cycle progression in cancer or other cell lines. Consequently, there are no data on its effects on apoptotic markers or cell cycle phase distribution.

Mechanistic Insights into Cellular Signaling Pathways

Specific cellular signaling pathways modulated by 3-Anilinoimidazolidine-2,4-dione have not been elucidated in the available scientific literature. While related compounds, such as thiazolidine-2,4-dione derivatives, are known to interact with pathways like PI3K/Akt and Raf/MEK/ERK, no such information exists for the specified compound. nih.gov

Antimicrobial Activity Investigations (In Vitro)

Determination of Minimum Inhibitory Concentrations (MIC)

No studies determining the Minimum Inhibitory Concentrations (MIC) of 3-Anilinoimidazolidine-2,4-dione against any bacterial or fungal strains have been published.

Analysis of Antibacterial and Antifungal Spectrum

Information regarding the spectrum of antibacterial and antifungal activity for 3-Anilinoimidazolidine-2,4-dione is not available.

Future Research Directions and Unexplored Avenues in 3 Anilinoimidazolidine 2,4 Dione Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future efforts in the synthesis of 3-anilinoimidazolidine-2,4-dione should focus on developing novel, efficient, and selective methodologies. While classical methods for hydantoin (B18101) synthesis exist, such as the Bucherer-Bergs reaction and the Urech synthesis, these may not be optimal for preparing N-amino substituted derivatives. researchgate.netwikipedia.org

Exploration of Diverse Derivatization Strategies for Expanding Chemical Space

The structural versatility of the 3-anilinoimidazolidine-2,4-dione core provides a rich platform for derivatization to expand its chemical space. researchgate.net Future research should systematically explore substitutions on the aniline (B41778) ring, as well as at the N-1 and C-5 positions of the imidazolidine-2,4-dione ring.

The introduction of a wide array of substituents on the aniline ring, including electron-donating and electron-withdrawing groups, as well as heterocyclic moieties, could significantly influence the compound's physicochemical properties and biological activity. Furthermore, derivatization at the N-1 and C-5 positions can be explored to modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for optimizing drug-like properties. thieme-connect.com The creation of hybrid molecules, where the 3-anilinoimidazolidine-2,4-dione scaffold is linked to other pharmacologically active moieties, represents another exciting avenue for creating novel chemical entities with potentially synergistic or dual-action therapeutic effects. chemicalbook.com

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 3-anilinoimidazolidine-2,4-dione is crucial for optimizing existing synthetic routes and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical processes.

Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable insights into the reaction pathways. openmedscience.com For instance, understanding the mechanism of hydantoin ring formation can lead to the development of more efficient and stereoselective synthetic methods. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction transition states and predict the most favorable reaction pathways, thereby guiding experimental design. researchgate.net

Deeper Computational Modeling for Structure-Function Elucidation

Computational modeling techniques are indispensable tools for elucidating the structure-function relationships of 3-anilinoimidazolidine-2,4-dione derivatives and for guiding the rational design of new analogs with improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their biological activity, leading to predictive models that can guide the synthesis of more potent compounds. nih.gov Molecular docking simulations can be used to predict the binding modes of these derivatives within the active sites of various biological targets, providing insights into the key interactions that govern their activity. nih.govnih.gov Furthermore, molecular dynamics (MD) simulations can be utilized to study the conformational flexibility of these molecules and their dynamic interactions with target proteins, offering a more comprehensive understanding of their mechanism of action at the molecular level. researchgate.net

Identification of Novel Biological Targets and Molecular Mechanisms for Imidazolidine-2,4-dione Derivatives

While hydantoin derivatives are known to exhibit a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects, the specific biological targets and molecular mechanisms of action for 3-anilinoimidazolidine-2,4-dione remain to be elucidated. jddtonline.infoekb.eg

Future research should focus on high-throughput screening of 3-anilinoimidazolidine-2,4-dione derivatives against a wide range of biological targets to identify novel therapeutic applications. chemicalbook.com Once a promising biological activity is identified, detailed mechanistic studies should be undertaken to pinpoint the specific molecular targets and signaling pathways involved. This could involve techniques such as affinity chromatography, proteomics, and gene expression profiling to identify the cellular components that interact with these compounds. A deeper understanding of their molecular mechanisms will be critical for their further development as therapeutic agents. ontosight.ai

Integration with Modern Chemical Biology Approaches for Probe Development

The development of chemical probes based on the 3-anilinoimidazolidine-2,4-dione scaffold is a promising avenue for advancing our understanding of its biological functions and for identifying its molecular targets.

Future research should focus on the design and synthesis of derivatives that can be used as chemical probes. This could involve the incorporation of reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. Photoaffinity labeling probes, which can form a covalent bond with their target protein upon photoactivation, would be particularly valuable for target identification. researchgate.net The integration of these chemical biology tools with modern "omics" technologies will provide a powerful platform for elucidating the mechanism of action of 3-anilinoimidazolidine-2,4-dione derivatives and for discovering novel therapeutic targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.